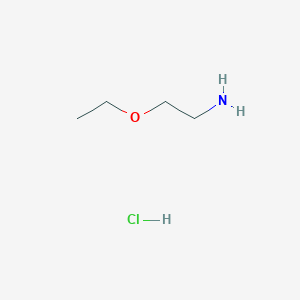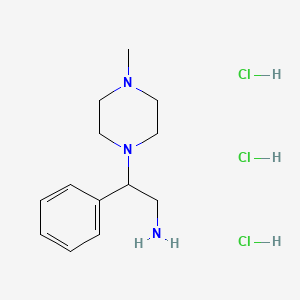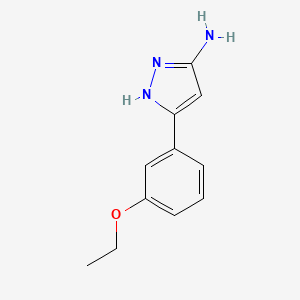
5-(3-Ethoxyphenyl)-1H-pyrazol-3-amin
Übersicht
Beschreibung
5-(3-ethoxyphenyl)-1H-pyrazol-3-amine is a useful research compound. Its molecular formula is C11H14ClN3O and its molecular weight is 239.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(3-ethoxyphenyl)-1H-pyrazol-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-ethoxyphenyl)-1H-pyrazol-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Die Oximether-Gruppierung, ähnlich der in „5-(3-Ethoxyphenyl)-1H-pyrazol-3-amin“ vorhandenen, wurde mit signifikanten antimikrobiellen Eigenschaften in Verbindung gebracht. Forschungsergebnisse zeigen, dass Modifikationen, die die Oximether-Struktur einbeziehen, zu Verbindungen mit verbesserten bakteriziden und fungiziden Aktivitäten führen können . Dies deutet auf das Potenzial von „this compound“ hin, als Gerüst für die Entwicklung neuer antimikrobieller Wirkstoffe zu dienen.
Antidepressive Eigenschaften
Verbindungen mit einer Oximether-Struktur wurden als antidepressive Wirkungen gezeigt. Aufgrund der strukturellen Ähnlichkeit könnte „this compound“ auf seine Wirksamkeit bei der Behandlung depressiver Störungen untersucht werden, was möglicherweise zur Entwicklung neuer Antidepressiva führt .
Antikrebsanwendungen
Die Oximether-Gruppierung ist ein Merkmal in mehreren Verbindungen mit Antikrebsaktivität. “this compound“ könnte auf sein Potenzial zur Hemmung des Wachstums von Krebszellen untersucht werden, insbesondere bei Krebsarten, bei denen die Überexpression bestimmter Proteine ein Faktor ist .
Herbizide Verwendung
Es wurde berichtet, dass Oximether herbizide Aktivität besitzen. Dies eröffnet die Möglichkeit für „this compound“, bei der Entwicklung von Herbiziden eingesetzt zu werden, was ein neues Werkzeug für das landwirtschaftliche Management bietet .
Hypolipidämische und antihyperglykämische Wirkungen
Studien haben gezeigt, dass bestimmte Oximether den Glukosespiegel und die Triglyceride signifikant senken können. “this compound“ könnte ein Kandidat für die Herstellung von Medikamenten sein, die Erkrankungen wie Hyperglykämie und Hyperlipidämie behandeln .
Therapeutische Mittel gegen Organophosphatvergiftung
Oxime sind dafür bekannt, als Antidote gegen Organophosphatvergiftung zu wirken. Die Struktur von „this compound“ kann sich für die Synthese neuer therapeutischer Mittel eignen, die bei solchen Vergiftungen eingesetzt werden könnten .
Wirkmechanismus
Target of Action
The primary target of 5-(3-ethoxyphenyl)-1H-pyrazol-3-amine is the Trace Amine-Associated Receptor 1 (TAAR1) . TAAR1 is a G protein-coupled receptor (GPCR) that is evolutionarily conserved in vertebrates and is mainly expressed in the brain . It is able to detect low abundant trace amines and is also activated by several synthetic compounds .
Mode of Action
5-(3-ethoxyphenyl)-1H-pyrazol-3-amine acts as an antagonist at the TAAR1 receptor . This means that it binds to the receptor and blocks its activation by agonists. This can lead to changes in the function of the receptor and the downstream signaling pathways it controls .
Biochemical Pathways
The interaction of 5-(3-ethoxyphenyl)-1H-pyrazol-3-amine with TAAR1 can affect various biochemical pathways. TAAR1 is known to regulate the classical monoaminergic systems in the brain . Therefore, the antagonistic action of 5-(3-ethoxyphenyl)-1H-pyrazol-3-amine on TAAR1 can potentially influence these monoaminergic systems and their downstream effects.
Result of Action
The molecular and cellular effects of 5-(3-ethoxyphenyl)-1H-pyrazol-3-amine’s action are likely to be related to its antagonistic effect on TAAR1. By blocking the activation of TAAR1, it may modulate the function of monoaminergic systems in the brain . This could potentially lead to changes in neurotransmitter release, neuronal excitability, and other cellular processes regulated by these systems.
Eigenschaften
IUPAC Name |
5-(3-ethoxyphenyl)-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-2-15-9-5-3-4-8(6-9)10-7-11(12)14-13-10/h3-7H,2H2,1H3,(H3,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVIITPOSQWAIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=CC(=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



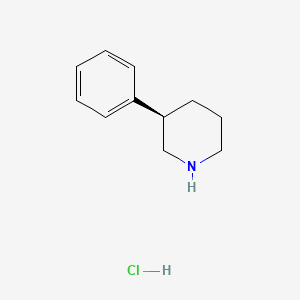
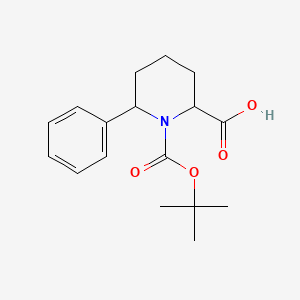
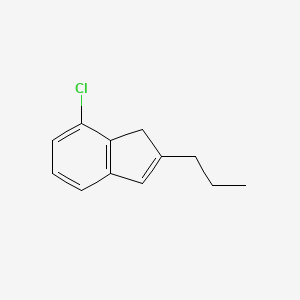
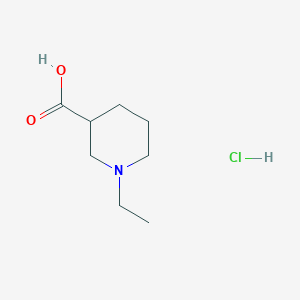

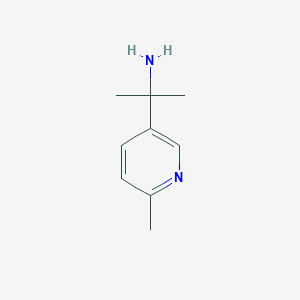
![[3-(2-Phenyl-1h-imidazol-1-yl)propyl]amine dihydrochloride](/img/structure/B1419212.png)

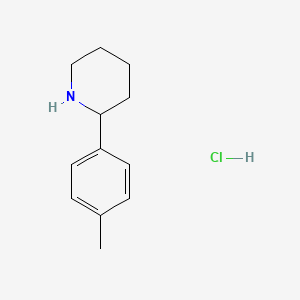

![3-[(2-Chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1419218.png)
